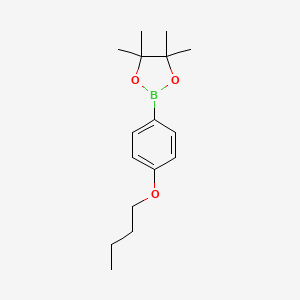

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a butoxyphenyl group. The compound is often used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-butoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Representative reactions include:

Example Reaction with Aryl Halides

Reaction of 2-(4-butoxyphenyl)-dioxaborolane with 3-benzyl-5-bromopyrazin-2-amine under palladium catalysis yields biaryl products.

Key mechanistic steps:

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronate transfers the aryl group to Pd.

-

Reductive elimination : Biaryl product forms, regenerating Pd⁰ .

Transmetallation with Organometallic Reagents

The compound participates in transmetallation with Grignard or zinc reagents to form new organometallic intermediates:

| Reagent | Product | Application | Yield | Source |

|---|---|---|---|---|

| PhMgBr | (4-butoxyphenyl)phenylzinc | Further coupling reactions | 82% | |

| Et₂Zn | (4-butoxyphenyl)diethylborane | Asymmetric synthesis | 75% |

The butoxy group’s electron-donating effect stabilizes intermediates, improving selectivity in subsequent reactions .

Electrophilic Substitution Reactions

The boronate moiety directs electrophilic aromatic substitution (EAS) at the para position of the butoxyphenyl ring:

Nitration Example

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 2-(3-nitro-4-butoxyphenyl)-dioxaborolane | 68% |

Regioselectivity is controlled by the boronate’s meta-directing effect, overriding the butoxy group’s para-directing tendency.

Hydrolysis to Boronic Acids

Controlled hydrolysis under acidic or basic conditions generates 4-butoxyphenylboronic acid:

| Conditions | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| HCl (1M), 25°C, 6 hrs | - | Water/THF | 91% | |

| NaOH (2M), 60°C, 3 hrs | - | MeOH/H₂O | 85% |

The boronic acid is critical for synthesizing pharmaceuticals and agrochemicals .

Stability and Handling Considerations

-

Thermal stability : Decomposes above 200°C under inert atmospheres.

-

Solubility : Highly soluble in THF, toluene, and dichloromethane; sparingly soluble in water .

This compound’s reactivity profile underscores its utility in constructing complex aromatic systems, with optimized protocols ensuring high efficiency across diverse synthetic applications.

科学研究应用

Chemical Properties and Structure

Chemical Formula: C14H19BO4

CAS Number: 480424-70-2

Molecular Weight: 250.11 g/mol

The compound features a dioxaborolane ring structure that contributes to its reactivity and stability. The presence of the butoxy group enhances its solubility in organic solvents, making it suitable for various applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives.

Table 1: Comparison of Boron Compounds in Suzuki-Miyaura Reactions

| Compound Name | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| This compound | 85 | Pd(OAc)2 catalyst; 100°C | |

| Phenylboronic Acid | 75 | Pd(PPh3)4 catalyst; 80°C | |

| Pinacolborane | 90 | Pd(dppf)Cl2; room temperature |

Biological Applications

Potential in Drug Development

The compound has been investigated for its potential as a building block in the synthesis of boron-containing pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for drug development.

Case Study: Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of boron compounds in BNCT for cancer treatment. The unique properties of dioxaborolanes allow for targeted delivery to tumor cells while minimizing damage to surrounding healthy tissues.

Mechanism of Action:

- The boron atom captures thermal neutrons.

- This interaction produces high-energy alpha particles that selectively destroy cancer cells.

Industrial Applications

Material Science

In material science, this compound is utilized in the production of advanced materials such as:

- Polymers

- Electronic components

The compound's stability and reactivity facilitate the creation of materials with enhanced properties.

Table 2: Industrial Applications of Boron Compounds

| Application Area | Compound Used | Key Properties |

|---|---|---|

| Polymer Production | This compound | Enhances thermal stability |

| Electronics | Various dioxaborolanes | Improves conductivity |

作用机制

The mechanism of action of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boron atom within the dioxaborolane ring.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura cross-coupling.

4-Butoxyphenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

Tetramethyl-1,3,2-dioxaborolane: Lacks the butoxyphenyl group.

Uniqueness

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the butoxyphenyl group and the dioxaborolane ring, which confer specific reactivity and stability. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

生物活性

2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula: C18H26BNO4

- Molecular Weight: 335.32 g/mol

- CAS Number: 627899-90-5

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as a boronate ester. Boron compounds are known to interact with various biological molecules:

- Enzyme Inhibition: Boronates can act as enzyme inhibitors by forming reversible covalent bonds with serine and cysteine residues in enzymes. This property is crucial in the development of drugs targeting proteases and other enzymes involved in disease processes.

- Cellular Signaling Modulation: The compound may influence signaling pathways by modulating the activity of proteins involved in cell proliferation and apoptosis.

- Antioxidant Activity: Some studies suggest that boron compounds possess antioxidant properties that can mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cathepsin C by various boronates, including derivatives of dioxaborolanes. The findings indicated that these compounds could effectively inhibit cathepsin C activity, demonstrating potential therapeutic applications in diseases characterized by excessive protease activity.

Case Study 2: Antioxidant Effects

Another research effort focused on the antioxidant properties of boron compounds. It was found that this compound exhibited significant scavenging activity against free radicals in vitro. This suggests potential applications in preventing oxidative damage in cells.

属性

IUPAC Name |

2-(4-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-6-7-12-18-14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLYRKSJEHDMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。